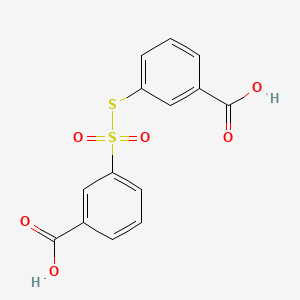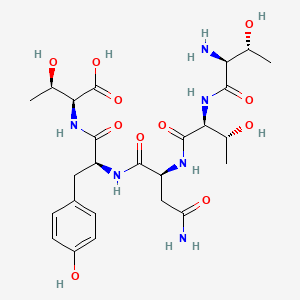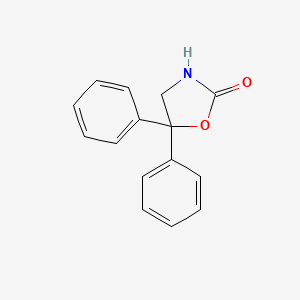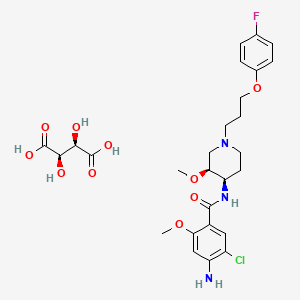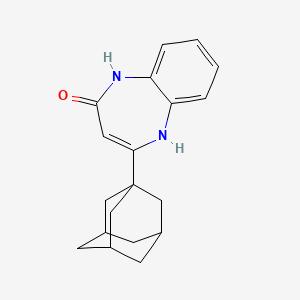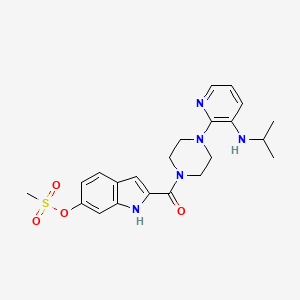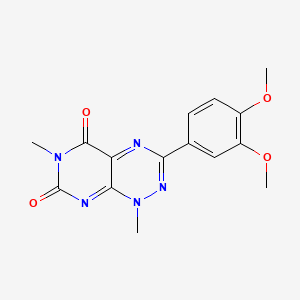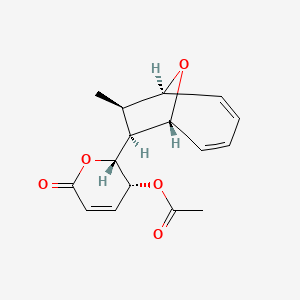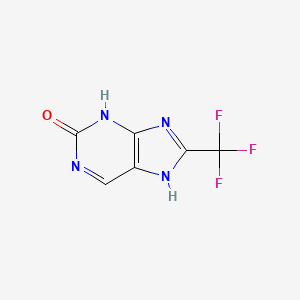
9-(3-(Hydroxy(oxido)amino)phenyl)-5-methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-(Hydroxy(oxido)amino)phenyl)-5-methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a tetraazolo and triazolo pyrimidine core, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(Hydroxy(oxido)amino)phenyl)-5-methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones under acidic or basic conditions. The reaction conditions often require refluxing in solvents like ethanol or acetic acid for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
9-(3-(Hydroxy(oxido)amino)phenyl)-5-methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
9-(3-(Hydroxy(oxido)amino)phenyl)-5-methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of 9-(3-(Hydroxy(oxido)amino)phenyl)-5-methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to their active sites, thereby blocking substrate access. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrrolo[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 9-(3-(Hydroxy(oxido)amino)phenyl)-5-methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine exhibits unique structural features that enhance its binding affinity to specific molecular targets. This uniqueness makes it a valuable compound for developing targeted therapies and studying complex biochemical pathways .
Eigenschaften
CAS-Nummer |
67433-57-2 |
|---|---|
Molekularformel |
C12H8N8O2 |
Molekulargewicht |
296.24 g/mol |
IUPAC-Name |
7-methyl-12-(3-nitrophenyl)-1,3,4,5,6,10,11-heptazatricyclo[7.3.0.02,6]dodeca-2,4,7,9,11-pentaene |
InChI |
InChI=1S/C12H8N8O2/c1-7-5-10-13-14-11(18(10)12-15-16-17-19(7)12)8-3-2-4-9(6-8)20(21)22/h2-6H,1H3 |
InChI-Schlüssel |
IXBMTZUULGDHGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NN=C(N2C3=NN=NN13)C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




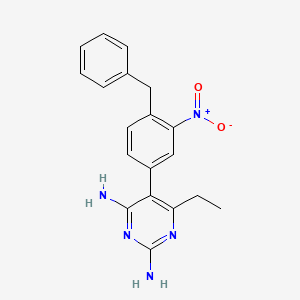
![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
